molecular formula C15H10O2S B6357309 2-[Benzo(B)thiophen-2-YL]benzoic acid CAS No. 6798-16-9

2-[Benzo(B)thiophen-2-YL]benzoic acid

Cat. No.: B6357309
CAS No.: 6798-16-9
M. Wt: 254.31 g/mol
InChI Key: YAZHSSSQPLDAAX-UHFFFAOYSA-N
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Description

2-[Benzo(B)thiophen-2-YL]benzoic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(B)thiophen-2-YL]benzoic acid can be achieved through several methods. One common approach involves the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene. This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) under controlled reaction conditions .

Another method involves the condensation reaction of thiophene derivatives with aromatic ketones. This reaction typically requires the use of a strong acid catalyst and elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzo(B)thiophen-2-YL]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.

Scientific Research Applications

2-[Benzo(B)thiophen-2-YL]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[Benzo(B)thiophen-2-YL]benzoic acid can be compared with other similar compounds, such as:

  • 1-Benzothiophene-2-boronic acid
  • Benzothiophen-2-ylboronic acid
  • Thianaphthene-2-boronic acid

These compounds share the benzothiophene core structure but differ in their functional groups and specific applications . The unique properties of this compound, such as its specific reactivity and biological activities, distinguish it from these related compounds.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHSSSQPLDAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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